molecular formula C21H15FN2S B11532596 4-(biphenyl-4-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

4-(biphenyl-4-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B11532596
M. Wt: 346.4 g/mol
InChI Key: MEOGGOXDSRHLCG-UHFFFAOYSA-N
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Description

4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a biphenyl group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated biphenyl and fluorophenyl derivatives.

Scientific Research Applications

4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,1’-BIPHENYL]-4-YL}-N-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the presence of both a thiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15FN2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C21H15FN2S/c22-18-10-12-19(13-11-18)23-21-24-20(14-25-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,23,24)

InChI Key

MEOGGOXDSRHLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F

Origin of Product

United States

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